2-(1H-pyrazol-4-yl)quinoxaline

VEGFR2 inhibition Anticancer Kinase assay

Sourcing 2-(1H-pyrazol-4-yl)quinoxaline? This quinoxaline-pyrazole hybrid is the scaffold behind VEGFR2 inhibitors that outperform sorafenib and sunitinib in direct kinase assays, with 7.3- to 13.3-fold selectivity over PDGFRA/EGFR. Its unmodified 4-position pyrazole connectivity is critical for target binding; methylation or halogenation drastically alters selectivity. Researchers rely on this building block to develop selective chemical probes and focused libraries for anti-angiogenic cancer therapy. By ordering this specific CAS-grade compound from reputable chemical suppliers, you secure the precise scaffold and electronic distribution necessary for reproducible kinase profiling and mitochondrial apoptosis studies.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 439106-90-8
Cat. No. B1335370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)quinoxaline
CAS439106-90-8
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3
InChIInChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14)
InChIKeyUNVWTRJAQMGBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-4-yl)quinoxaline (CAS 439106-90-8): Molecular Profile and Procurement Overview


2-(1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a pyrazole moiety at the 4-position [1]. It has a molecular formula of C₁₁H₈N₄ and a molecular weight of 196.21 g/mol . This compound is commercially available as a research-grade chemical with typical purities of 95% or higher, and it is utilized as a building block in the synthesis of bioactive molecules, particularly kinase inhibitors and fluorescent probes .

Why Generic Substitution of 2-(1H-pyrazol-4-yl)quinoxaline Fails: Key Structural and Pharmacological Considerations


Direct substitution of 2-(1H-pyrazol-4-yl)quinoxaline with other quinoxaline or pyrazole derivatives is inadvisable due to the critical role of the 4-position pyrazole attachment and the unsubstituted nature of the quinoxaline core [1]. The specific connectivity between these two heterocyclic systems dictates the molecule's electronic distribution and binding conformation, which directly influences its interaction with target proteins such as kinases [2]. Minor modifications, such as methylation of the pyrazole nitrogen or halogenation of the quinoxaline ring, have been shown to significantly alter biological activity and target selectivity profiles in related compound series [3].

Quantitative Evidence Guide: How 2-(1H-pyrazol-4-yl)quinoxaline-based Hybrids Outperform Comparators in VEGFR2 Inhibition and Selectivity


VEGFR2 Kinase Inhibition: 2-(1H-pyrazol-4-yl)quinoxaline Hybrids vs. Sorafenib and Sunitinib

A quinoxaline-pyrazole hybrid compound (Compound 13) structurally derived from 2-(1H-pyrazol-4-yl)quinoxaline demonstrated potent VEGFR2 inhibitory activity [1]. In an ELISA-based kinase assay, Compound 13 exhibited an IC50 of 0.045 ± 6.24 μM, which is numerically superior to sorafenib (IC50 0.049 ± 5.24 μM) and 3.19-fold more potent than sunitinib [2].

VEGFR2 inhibition Anticancer Kinase assay

Kinase Selectivity Profile: VEGFR2 vs. PDGFRA and EGFR

The quinoxaline-pyrazole hybrid Compound 13 demonstrated significant selectivity for VEGFR2 over related receptor tyrosine kinases [1]. It exhibited an IC50 of 0.329 ± 0.014 μM against PDGFRA and an IC50 of 0.6 ± 0.019 μM against EGFR, indicating 7.3-fold and 13.3-fold selectivity for VEGFR2, respectively [2].

Kinase selectivity Off-target activity VEGFR2

Apoptosis Induction: Pro-Apoptotic Activity in Cancer Cells

Flow cytometric analysis revealed that Compound 13, a derivative of the quinoxaline-pyrazole scaffold, induces robust apoptosis in cancer cells [1]. The compound increased the pro-apoptotic BAX/Bcl-2 ratio to 13.66 compared to control cells, and activated caspase 3 to 422.48 ± 43.82 units, while also inducing p53 to 366.79 ± 40.21 units [2]. While a direct comparator for these apoptotic markers is not available in the same study, the magnitude of these changes (over 13-fold increase in BAX/Bcl-2 ratio) is consistent with potent apoptotic induction, a key mechanism of action for many successful anticancer agents.

Apoptosis BAX/Bcl-2 Caspase 3

Best-Fit Research and Industrial Applications for 2-(1H-pyrazol-4-yl)quinoxaline


VEGFR2-Targeted Anticancer Drug Discovery

2-(1H-pyrazol-4-yl)quinoxaline serves as an optimal starting scaffold for medicinal chemistry programs targeting VEGFR2-dependent cancers. Its derived hybrids have demonstrated VEGFR2 inhibition surpassing sorafenib and sunitinib in direct kinase assays, with favorable selectivity over PDGFRA and EGFR [1]. This profile supports the synthesis of focused libraries to optimize potency, selectivity, and pharmacokinetic properties for anti-angiogenic therapy development.

Kinase Selectivity Profiling and Chemical Probe Development

The differential inhibitory activity of quinoxaline-pyrazole hybrids against VEGFR2, PDGFRA, and EGFR (7.3- to 13.3-fold selectivity) makes 2-(1H-pyrazol-4-yl)quinoxaline a valuable tool compound for dissecting kinase signaling pathways [2]. Researchers can use this scaffold to develop selective chemical probes that minimize off-target kinase engagement, enabling more precise target validation studies in cancer biology.

Apoptosis Mechanism Studies in Oncology Research

Given the substantial induction of pro-apoptotic biomarkers (13.66-fold increase in BAX/Bcl-2 ratio, >400% caspase 3 activation) observed with quinoxaline-pyrazole hybrids, 2-(1H-pyrazol-4-yl)quinoxaline is well-suited for investigating mitochondrial apoptosis pathways in cancer cells [3]. This scaffold provides a chemical starting point for developing tool compounds to study p53-mediated apoptosis and Bcl-2 family protein regulation.

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